molecular formula C7H8N2O3 B1274163 (2-amino-5-nitrophenyl)methanol CAS No. 77242-30-9

(2-amino-5-nitrophenyl)methanol

Cat. No. B1274163
Key on ui cas rn: 77242-30-9
M. Wt: 168.15 g/mol
InChI Key: XEALBFKUNCXFTO-UHFFFAOYSA-N
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Patent
US09012691B2

Procedure details

5-Nitroisatoic anhydride (4.0 g, 19.22 mmol) is suspended in ethanol (32 mL) and cooled to 0° C. using an ice bath under a nitrogen atmosphere. A solution of 2.18 g (57.66 mmol) of sodium borohydride in 16 mL of 0.1 M NaOH is added dropwise over 25 minutes while keeping the temperature at 0-18° C. using an ice bath. The reaction mixture is stirred at room temperature for 3 hours, cooled in an ice bath, and carefully quenched by the addition of 6N sulfuric acid (6.5 mL) over a period of 20 minutes (0-37° C.), followed by stirring for an additional 20 minutes at 0° C. After neutralization with 6N NaOH (10 mL), the reaction mixture is poured onto 30 mL of ice water and 10 mL of 0.1 M NaOH. The orange-yellow solid is isolated by vacuum filtration and washed with water (70 mL). The resulting solid is stirred in 0.1 N NaOH (30 mL) for 95 minutes, isolated by vacuum filtration, and washed with water (3×25 mL). The yellow solid is dried under vacuum at 60° C. to constant weight, affording 2.75 g (80%) of product; 1H-NMR (300 MHz, DMSO-d6); δ 8.05 (s, 1H), 7.90 (d, J=8.6 Hz, 1H), 6.65 (d, J=8.9 Hz, 1H), 6.45 (s, 2H), 5.32 (br s, 1H), 4.39 (d, J=4.65 Hz, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[C:8]2[C:9](OC(=O)[NH:13][C:7]2=[CH:6][CH:5]=1)=[O:10])([O-:3])=[O:2].[BH4-].[Na+]>C(O)C.[OH-].[Na+]>[OH:10][CH2:9][C:8]1[CH:15]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6][C:7]=1[NH2:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
2.18 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
32 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0-18° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
carefully quenched by the addition of 6N sulfuric acid (6.5 mL) over a period of 20 minutes (0-37° C.)
Duration
20 min
STIRRING
Type
STIRRING
Details
by stirring for an additional 20 minutes at 0° C
Duration
20 min
ADDITION
Type
ADDITION
Details
After neutralization with 6N NaOH (10 mL), the reaction mixture is poured onto 30 mL of ice water and 10 mL of 0.1 M NaOH
CUSTOM
Type
CUSTOM
Details
The orange-yellow solid is isolated by vacuum filtration
WASH
Type
WASH
Details
washed with water (70 mL)
STIRRING
Type
STIRRING
Details
The resulting solid is stirred in 0.1 N NaOH (30 mL) for 95 minutes
Duration
95 min
CUSTOM
Type
CUSTOM
Details
isolated by vacuum filtration
WASH
Type
WASH
Details
washed with water (3×25 mL)
CUSTOM
Type
CUSTOM
Details
The yellow solid is dried under vacuum at 60° C. to constant weight

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1=C(N)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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